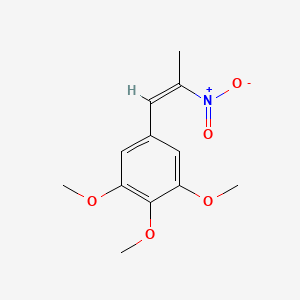![molecular formula C11H10N2OS2 B1657225 (5E)-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one CAS No. 5577-66-2](/img/structure/B1657225.png)
(5E)-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzylidene group attached to an imidazolidinone ring, with a methylthio substituent on the benzene ring and a thioxo group on the imidazolidinone ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves the condensation of 4-(methylthio)benzaldehyde with 2-thioxoimidazolidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(5E)-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thioxo group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted imidazolidinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structure.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Wirkmechanismus
The mechanism by which (5E)-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to therapeutic effects.
Signal Transduction: The compound could interfere with signal transduction pathways, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(methylthio)benzaldehyde: A precursor in the synthesis of (5E)-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one.
2-thioxoimidazolidin-4-one: Another precursor used in the synthesis.
4,4’-Dichlorobenzophenone: A structurally similar compound with different substituents.
Uniqueness
This compound is unique due to its combination of a benzylidene group, a methylthio substituent, and a thioxo group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
5577-66-2 |
|---|---|
Molekularformel |
C11H10N2OS2 |
Molekulargewicht |
250.3 g/mol |
IUPAC-Name |
(5E)-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C11H10N2OS2/c1-16-8-4-2-7(3-5-8)6-9-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15)/b9-6+ |
InChI-Schlüssel |
SRTHIBVORPPKTB-RMKNXTFCSA-N |
SMILES |
CSC1=CC=C(C=C1)C=C2C(=O)NC(=S)N2 |
Isomerische SMILES |
CSC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)N2 |
Kanonische SMILES |
CSC1=CC=C(C=C1)C=C2C(=O)NC(=S)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(1-Piperidyl)ethyl]benzoimidazole dihydrobromide](/img/structure/B1657147.png)
![2-[5-(3,5-Dimethylphenoxy)pentylamino]ethanol](/img/structure/B1657148.png)
![N-[(5-Methyl-2-furyl)methylideneamino]cyclopropanecarboxamide](/img/structure/B1657149.png)

![Methyl 5-[(4-bromophenyl)sulfamoyl]-2-chlorobenzoate](/img/structure/B1657153.png)
![[2-methoxy-4-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B1657154.png)
![ethyl (2Z)-2-benzylidene-5-(4-chlorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657155.png)
![Methyl (2S)-2,6-DI{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B1657156.png)
![N-(2-furylmethyl)-2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B1657157.png)
![[(2-Fluorophenyl)-phenylmethyl]urea](/img/structure/B1657158.png)
![N-[(E)-(3-Ethoxy-4-hydroxy-5-nitrophenyl)methylideneamino]pyridine-2-carboxamide](/img/structure/B1657159.png)
![N-[(E)-[5-(3-chlorophenyl)furan-2-yl]methylideneamino]pyridine-2-carboxamide](/img/structure/B1657160.png)
![[(Z)-(4-fluorophenyl)methylideneamino] N-(3-chlorophenyl)carbamate](/img/structure/B1657163.png)
